Atenolol
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METKIMKYRPQLGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022628 | |
| Record name | Atenolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Atenolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in methanol; soluble in acetic acid, DMSO; sparingly soluble in 96% ethanol; slightly soluble in isopropanol; very slightly soluble in acetone, dioxane; practically insoluble in acetonitrile, ethyl acetate; chloroform, Freely soluble in 1 N HCl (300 mg/ml @ 25 °C); less soluble in chloroform (3 mg/ml @ 25 °C), In water, 1.33X10+4 mg/l @ 25 °C, 13.3 mg/mL at 25 °C | |
| Record name | SID855957 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Atenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00335 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ATENOLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Atenolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White, crystalline powder, Crystals from ethyl acetate, Colorless crystals | |
CAS No. |
29122-68-7 | |
| Record name | Atenolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29122-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atenolol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029122687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00335 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | atenolol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Atenolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Atenolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATENOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50VV3VW0TI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ATENOLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Atenolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
158-160, 146 - 148 °C, 147 °C | |
| Record name | Atenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00335 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ATENOLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Atenolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Méthodes De Préparation
Historical Development of Atenolol Synthesis
The synthesis of this compound has undergone significant refinement since its initial development in the 1970s. Early methods prioritized functional group transformations but faced challenges in yield and stereochemical control.
Early Multi-Step Synthesis (1990)
Zhang Jianhua et al. pioneered a six-step synthesis starting from phenylacetonitrile, involving nitration, reduction, diazotization-hydrolysis, amidation, ether formation, and substitution. While this route operated under mild conditions, the cumulative yield was limited to 14.59% due to intermediate purification losses. The final step, involving isopropylamine substitution, required careful pH control to minimize byproducts.
Streamlined Etherification Approaches (1996–1999)
Cui Yanxia’s team simplified the synthesis by using p-hydroxyphenylacetamide as the starting material, condensing it with epichlorohydrin in aqueous sodium hydroxide, followed by amination. Xu Bo et al. later optimized this method by adjusting epichlorohydrin stoichiometry and reaction temperatures, achieving higher reproducibility and reducing side reactions such as epoxide ring-opening. These modifications improved yields to approximately 40–45% on a laboratory scale.
Alternative Phenol-Based Routes (1998)
Akisanya J. et al. explored a phenol-derived pathway, reacting phenol with formaldehyde to form 4-hydroxymethylphenol, which was subsequently functionalized. However, this approach introduced multiple intermediates, complicating purification and reducing overall efficiency.
Catalytic Innovations in this compound Synthesis
The integration of catalysts has addressed historical limitations in reaction efficiency and selectivity.
Platinum-Catalyzed Nitrile Hydration (1998)
A landmark study demonstrated the use of a platinum-based homogeneous catalyst for nitrile-to-amide conversion, enabling a streamlined synthesis of p-hydroxyphenylacetamide. This method achieved >90% conversion under mild conditions (80°C, 6 hours), bypassing traditional harsh hydrolysis steps. The catalyst’s reusability and compatibility with aqueous environments made it suitable for industrial applications.
Carbonic Ether Gemini Surfactants (2011)
Patent CN102603557A introduced a carbonic ether Gemini surfactant (Figure 1) to accelerate the amination of 3-(4-acetamidophenoxy)-1,2-epoxypropane with isopropylamine. By enhancing interfacial contact between organic and aqueous phases, the surfactant reduced reaction time from 24 hours to 8–10 hours while increasing yields to 78–82%. Optimal surfactant concentrations (2–5% w/w) minimized foaming and improved phase separation during workup.
Table 1: Comparative Performance of Catalytic Methods
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Platinum complex | 6 | 92 | 98.5 | |
| Gemini surfactant | 8–10 | 80 | 99.2 | |
| Conventional NaOH | 24 | 65 | 97.0 |
Enantioselective Synthesis Approaches
The pharmacological activity of this compound resides exclusively in the ( S )-enantiomer, necessitating asymmetric synthesis or resolution methods.
Lipase-Mediated Kinetic Resolution (2024)
Agustian et al. achieved >99% enantiomeric excess ( ee ) using Candida antarctica lipase B to resolve racemic 4-(3-chloro-2-hydroxypropoxy)phenylacetamide. The enzyme selectively acylated the ( R )-enantiomer, leaving the desired ( S )-precursor for amination. Despite an overall yield of 9.9%, this method aligns with green chemistry principles by avoiding toxic resolving agents.
Process Optimization and Industrial Scale-Up
Solvent and Temperature Optimization
Early routes used water as a solvent for amination, but mixed solvents (e.g., isopropanol-water) improved intermediate solubility and reduced byproduct formation. Temperature-controlled epoxide ring-opening (60–70°C) minimized thermal degradation, enhancing yields by 15–20%.
Crystallization Techniques
Recrystallization from isopropanol-water mixtures increased final product purity to >99.5%, meeting pharmacopeial standards. Automated crystallization monitors now enable real-time crystal size control, reducing batch variability.
Analyse Des Réactions Chimiques
Types de Réactions : L’aténolol subit diverses réactions chimiques, notamment :
Oxydation : L’aténolol peut être oxydé pour former différents métabolites.
Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.
Substitution : L’aténolol peut subir des réactions de substitution nucléophile, en particulier celles impliquant le groupe hydroxyle.
Réactifs et Conditions Courants :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés.
Substitution : Les nucléophiles tels que les amines et les thiols sont couramment utilisés dans les réactions de substitution.
Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de l’aténolol, qui peuvent avoir des propriétés pharmacologiques différentes .
Applications De Recherche Scientifique
FDA-Approved Indications
Atenolol is approved for the following conditions:
- Hypertension : this compound effectively lowers blood pressure by reducing cardiac output and inhibiting sympathetic stimulation of the heart. Clinical studies have demonstrated significant reductions in blood pressure among patients treated with this compound compared to placebo .
- Angina Pectoris : The drug alleviates symptoms of angina by decreasing myocardial oxygen demand, thus improving exercise tolerance and reducing the frequency of angina attacks .
- Acute Myocardial Infarction : this compound is indicated for reducing mortality in patients with suspected or confirmed myocardial infarction by minimizing heart workload and oxygen consumption .
Off-Label Uses
In addition to its approved indications, this compound has several off-label applications:
- Arrhythmias : It is used to manage supraventricular and ventricular tachyarrhythmias due to its ability to prolong the refractory period of the atrioventricular node .
- Migraine Prophylaxis : this compound is recommended for preventing migraine attacks, as supported by guidelines from the American Academy of Neurology .
- Thyrotoxicosis Management : The drug can help control symptoms associated with hyperthyroidism, such as tachycardia .
- Alcohol Withdrawal : this compound is sometimes used in conjunction with benzodiazepines to manage symptoms during alcohol withdrawal .
Pharmacological Properties
This compound's mechanism of action involves selective inhibition of beta-1 adrenergic receptors, leading to decreased heart rate and myocardial contractility. This results in lowered blood pressure and reduced oxygen demand. Key pharmacokinetic properties include:
- Absorption : Approximately 50% bioavailability when taken orally; peak plasma levels occur within 2 to 4 hours .
- Distribution : Low lipid solubility limits its penetration into the central nervous system, resulting in fewer CNS-related side effects .
- Metabolism and Elimination : Minimal hepatic metabolism; primarily excreted via renal pathways with an elimination half-life of 6 to 7 hours .
Case Study 1: Hypertension Management
A double-blind trial involving 45 patients demonstrated that this compound significantly reduced blood pressure compared to placebo. The optimal daily dose for managing moderately severe hypertension was identified as 200 mg. Side effects were comparable between treatment groups, indicating a favorable safety profile .
Case Study 2: Migraine Prophylaxis
In a randomized controlled trial assessing this compound for migraine prevention, patients reported a notable decrease in the frequency of migraine attacks over a three-month period. This supports its use as an effective prophylactic treatment option for individuals suffering from episodic migraines .
Comparative Data Table
Mécanisme D'action
L’aténolol agit en bloquant sélectivement les récepteurs bêta-1 adrénergiques du cœur. Ces récepteurs se lient normalement aux catécholamines comme l’adrénaline et la noradrénaline, qui augmentent la fréquence cardiaque et la contractilité. En bloquant ces récepteurs, l’aténolol réduit la fréquence cardiaque, diminue le débit cardiaque et abaisse la tension artérielle. Ce mécanisme contribue à gérer des affections comme l’hypertension et l’angine de poitrine .
Composés Similaires :
Métoprolol : Un autre bêta-bloquant sélectif bêta-1 avec des utilisations similaires mais des propriétés pharmacocinétiques différentes.
Propranolol : Un bêta-bloquant non sélectif qui affecte les récepteurs bêta-1 et bêta-2.
Labétalol : Un bêta-bloquant qui possède également des propriétés de blocage alpha, utilisé pour un contrôle plus complet de la tension artérielle
Unicité de l’Aténolol : L’aténolol est unique en raison de sa faible lipophilie, ce qui réduit sa capacité à traverser la barrière hémato-encéphalique. Cette propriété entraîne moins d’effets secondaires au niveau du système nerveux central par rapport à d’autres bêta-bloquants comme le propranolol .
Comparaison Avec Des Composés Similaires
Pharmacodynamic and Clinical Efficacy Comparisons
Metoprolol
- Receptor Selectivity: Like atenolol, metoprolol is β₁-selective but exhibits higher lipophilicity, leading to greater CNS penetration .
- Dosage: In a double-blind crossover trial, equivalent antihypertensive effects required 234 mg/day metoprolol vs. 138 mg/day this compound .
- Heart Rate Reduction: Both drugs caused significant pulse rate reductions, but this compound demonstrated marginally greater efficacy (−14.6 bpm vs. −13.2 bpm) .
Propranolol
- Receptor Selectivity: Non-selective β₁/β₂-blocker with membrane-stabilizing activity .
- Cellular Effects: Propranolol showed 6–50 times higher cytotoxicity than this compound in cancer cell lines (e.g., 4.13% vs. 62.26% cell viability in H1299 cells) due to broader receptor targeting and membrane effects .
- Absorption Profile: MALDI-MSI studies revealed propranolol localizes in intestinal lamina propria, whereas this compound distributes uniformly between villi, suggesting slower systemic absorption .
Pindolol
- Intrinsic Sympathomimetic Activity (ISA) : Partial agonist activity reduces bradycardia risk but increases sleep disturbances (reported in 28% of patients) .
- Dosage : Achieved comparable blood pressure control at 24 mg/day , the lowest dose among studied β-blockers .
Labetalol
- Receptor Profile : Dual α₁/β-blocker, enabling vasodilation alongside β-blockade.
- Side Effects: Lower incidence of fatigue and bradycardia vs. This compound (15% vs. 22%) but required higher doses (308 mg/day) .
Pharmacokinetic and Bioavailability Profiles
| Compound | Absorption Site (MALDI-MSI) | Bioavailability | Key Metabolites |
|---|---|---|---|
| This compound | Uniform between villi | 50–60% | Minimal hepatic metabolism |
| Metoprolol | Tissue and inter-villi regions | 50% | CYP2D6-dependent oxidation |
| Propranolol | Lamina propria (central villi) | 25–30% | 4-hydroxypropranolol (active) |
Therapeutic Outcomes in Clinical Trials
- Hypertension Management: this compound and metoprolol showed similar blood pressure reductions, but this compound-based regimens had higher cardiovascular event rates vs. losartan-based therapies (21% vs. 10% mortality over two years) .
- Perioperative Care: this compound reduced postoperative mortality by 11% over two years in noncardiac surgery patients with coronary risk factors .
Environmental and Analytical Considerations
- Environmental Persistence: this compound is frequently detected in U.S. drinking water (median: <10 ng/L), alongside sulfamethoxazole and atrazine, due to incomplete removal during wastewater treatment .
- Analytical Methods: LC-MS/MS enables simultaneous quantification of this compound, metoprolol, and propranolol in biological matrices, with PRM-based HRMS achieving <10 ppm mass accuracy for this compound quantification .
Activité Biologique
Atenolol is a selective beta-1 adrenergic antagonist primarily used in the treatment of hypertension and other cardiovascular conditions. Its biological activity extends beyond blood pressure regulation, influencing various metabolic and physiological processes. This article explores the biological mechanisms, therapeutic applications, and recent research findings associated with this compound.
This compound selectively binds to the β1-adrenergic receptors in cardiac tissues, which leads to a decrease in heart rate, myocardial contractility, and conduction velocity. This selectivity allows this compound to exert its effects primarily on the heart while minimizing interactions with β2 receptors found in the lungs and peripheral vasculature. The result is a reduction in cardiac workload and oxygen demand, which is beneficial for patients with hypertension and angina .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 2 to 4 hours post-administration.
- Distribution : Volume of distribution is approximately 4-5 L/kg, indicating extensive tissue uptake.
- Metabolism : Primarily excreted unchanged via the kidneys; minimal hepatic metabolism occurs.
- Half-life : Approximately 6 to 7 hours, allowing for once-daily dosing in many cases .
Therapeutic Uses
This compound's primary indications include:
- Hypertension : Proven efficacy in lowering blood pressure, with optimal doses reported around 100-200 mg daily for moderate hypertension .
- Angina Pectoris : Reduces frequency and severity of angina attacks by decreasing myocardial oxygen demand.
- Arrhythmias : Used to manage certain types of arrhythmias due to its effect on heart rate and conduction.
- Anxiety Disorders : Emerging evidence suggests this compound may be effective for anxiety management, with studies indicating positive responses among patients diagnosed with anxiety disorders .
Research Findings
Recent studies have expanded the understanding of this compound's biological activity:
- Impact on Metabolism : A study demonstrated that lifelong this compound treatment in mice improved mitochondrial function and reduced oxidative damage, suggesting potential benefits for metabolic health .
- Bone Health : Ongoing clinical trials are investigating this compound's role in preventing osteoporosis in postmenopausal women, focusing on its safety and effectiveness compared to standard treatments .
- Cancer Research : this compound has been shown to enhance the efficacy of metformin against breast cancer cells in preclinical models, indicating a potential role in cancer therapy through modulation of angiogenesis and tumor growth .
Case Study 1: Hypertension Management
In a controlled study involving 45 patients with essential hypertension, this compound was found to significantly reduce blood pressure compared to placebo. The study concluded that this compound is effective for managing hypertension with minimal side effects reported .
Case Study 2: Anxiety Disorders
In a preliminary investigation involving patients with anxiety disorders, 86% reported positive effects from this compound treatment. The majority found it preferable over other beta-blockers previously used for similar conditions .
Summary of Biological Effects
| Biological Effect | Description |
|---|---|
| Blood Pressure Reduction | Significant decrease in systolic and diastolic pressures |
| Heart Rate Control | Decreased resting heart rate and improved exercise tolerance |
| Metabolic Impact | Potential reduction in oxidative stress and improvement in mitochondrial function |
| Anxiety Reduction | Positive patient-reported outcomes in managing anxiety symptoms |
Q & A
Basic Research Questions
Q. What validated HPLC methods are recommended for quantifying atenolol purity in pharmaceutical formulations?
- Methodology : Use reverse-phase HPLC with a C18 column (4.6 mm × 15 cm, 5 µm particle size), mobile phase of potassium dihydrogen phosphate (pH 3.0), methanol, and tetrahydrofuran (40:9:1), and UV detection at 226 nm. System suitability requires ≥5,000 theoretical plates, symmetry factor ≤1.5, and ≤1.0% RSD for peak area reproducibility. Validate via spiked recovery tests and linearity checks (5–200 µg/mL) .
- Application : Ensures compliance with pharmacopeial standards for impurity profiling and batch consistency.
Q. How should researchers mitigate safety risks when handling this compound in laboratory settings?
- Protocols : Adopt GHS-compliant practices: wear nitrile gloves, lab coats, and eye protection (splash goggles). Use fume hoods to avoid inhalation of particulates. Store this compound separately from strong acids/oxidizers. Dispose of waste via EPA-approved hazardous waste protocols due to carcinogenicity (GHS08) and reproductive toxicity risks .
Q. What pharmacological mechanisms underlie this compound’s impact on glucose metabolism in hypertensive patients?
- Experimental Design : Conduct longitudinal clinical trials measuring fasting insulin, HbA1c, and HOMA-IR in hypertensive cohorts. Compare this compound monotherapy vs. combination therapies (e.g., ACE inhibitors). Control for confounders like BMI and diet. Reference FDA guidelines for bioanalytical validation of insulin assays .
Advanced Research Questions
Q. How can density functional theory (DFT) predict this compound prodrug hydrolysis kinetics?
- Computational Approach : Model tetrahedral intermediates and transition states using Gaussian09 at the B3LYP/6-31G(d) level. Correlate strain energy differences (reactant vs. intermediate) and attack angles with experimental half-lives (e.g., this compound ProD1: 65.3 hours; ProD2: 11.8 minutes). Validate via HPLC-MS kinetic studies .
Q. What strategies improve quantitative detection of illegally added this compound in herbal matrices like Panax notoginseng?
- Analytical Workflow : Fuse NIR (4000–11,627 cm⁻¹) and MIR spectral data using PLS regression. Apply calibration transfer algorithms (e.g., PDS or SBC) to harmonize models across particle sizes (50–200 µm). Validate with RMSEP <0.5% for this compound concentrations (0.5–20% w/w) .
Q. How does this compound’s stereochemistry influence β1-adrenergic receptor selectivity?
- Experimental Design : Synthesize (S)-(-)-atenolol enantiomer via chiral chromatography. Compare binding affinity (IC₅₀) using radioligand assays (³H-CGP 12177) in human cardiomyocytes vs. bronchial tissue. Correlate with in vivo cardioselectivity (heart rate reduction) in murine models .
Q. What spectroscopic techniques characterize this compound-metal complexes (e.g., Ba²⁺, Ni²⁺)?
- Protocol : Synthesize complexes in methanol/water (1:1), then analyze via FTIR (metal-N/O bonds at 450–550 cm⁻¹), UV-Vis (d→d transitions at 200–400 nm), and magnetic susceptibility. Confirm 1:2 (M:ATN) stoichiometry via elemental analysis and TGA .
Data Analysis & Contradiction Resolution
Q. How to reconcile conflicting clinical data on this compound’s effects on insulin resistance?
- Methodology : Conduct meta-analysis using PRISMA guidelines. Stratify studies by dosage (25–100 mg/day), duration (weeks vs. years), and patient subgroups (diabetic vs. non-diabetic). Apply Egger’s test to assess publication bias. For discordant results (e.g., hyperglycemia vs. neutral effects), perform sensitivity analyses excluding outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
